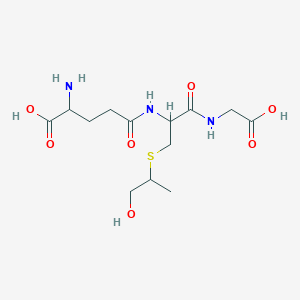

S-(1-Methyl-2-hydroxyethyl)glutathione

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCICQXODPSLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Primary Metabolic Pathways of Glutathione

Enzymatic Synthesis of GSH: The γ-Glutamyl Cycle

The primary pathway for glutathione (B108866) synthesis is the γ-glutamyl cycle, an energy-dependent process that occurs in the cytosol of all mammalian cells. nih.govresearchgate.netwikipedia.org This cycle involves two sequential enzymatic reactions that require adenosine (B11128) triphosphate (ATP). nih.govwikipedia.org The cycle not only produces GSH but also facilitates the transport of amino acids. Extracellular GSH is broken down by the ecto-enzyme γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl portion to an amino acid acceptor, allowing for the subsequent uptake of the constituent amino acids (cysteine and glycine) to be reincorporated into intracellular GSH. nih.govresearchgate.netnih.govwikipedia.org

The intracellular synthesis of GSH involves two key enzymatic steps:

The formation of the dipeptide γ-glutamylcysteine from glutamate (B1630785) and cysteine. nih.govwikipedia.org

The addition of glycine (B1666218) to γ-glutamylcysteine to form glutathione. nih.govwikipedia.org

The first and rate-limiting step in GSH biosynthesis is catalyzed by γ-glutamylcysteine ligase (GCL), also known as glutamate-cysteine synthetase (GCS). nih.govnih.govwikipedia.org This enzyme facilitates the ATP-dependent condensation of glutamate and cysteine to form γ-glutamylcysteine. wikipedia.orgnih.gov This reaction is unique because the peptide bond is formed between the γ-carboxyl group of glutamate and the amino group of cysteine. wikipedia.org

GCL is a heterodimeric enzyme composed of two subunits:

A catalytic (heavy) subunit (GCLC): This subunit possesses all the catalytic activity of the enzyme. nih.govresearchgate.net

A modifier (light) subunit (GCLM): This subunit regulates the affinity of the catalytic subunit for glutamate and its sensitivity to feedback inhibition by GSH. nih.govresearchgate.net

The second and final step in the synthesis of glutathione is catalyzed by glutathione synthetase (GS). nih.govwikipedia.org This enzyme catalyzes the ATP-dependent addition of glycine to the C-terminus of γ-glutamylcysteine, forming the tripeptide γ-L-glutamyl-L-cysteinylglycine, or glutathione. nih.govwikipedia.orgwikipedia.org The reaction mechanism involves the formation of an acyl phosphate (B84403) intermediate on the γ-glutamylcysteine, which is then nucleophilically attacked by the amino group of glycine to form GSH. wikipedia.org While GCL is the rate-limiting enzyme under most conditions, the coordinated regulation and activity of GS are also important for enhancing the cell's capacity to synthesize GSH, particularly under conditions of increased demand. nih.govnih.gov

Table 1: Key Enzymes in Glutathione Biosynthesis

| Enzyme | Abbreviation | Substrates | Product | Function |

|---|---|---|---|---|

| γ-Glutamylcysteine Ligase | GCL / GCS | L-glutamate, L-cysteine, ATP | γ-glutamylcysteine, ADP, Pi | Catalyzes the rate-limiting first step of GSH synthesis. nih.govwikipedia.org |

The synthesis of glutathione is a tightly regulated process, controlled at multiple levels to maintain cellular homeostasis. Key regulatory mechanisms include:

Substrate Availability: The availability of cysteine is a major rate-limiting factor for GSH synthesis under normal physiological conditions. nih.govnih.gov Cells obtain cysteine from dietary sources, protein breakdown, or the transsulfuration pathway.

Feedback Inhibition: The final product, GSH, exerts negative feedback inhibition on the GCL enzyme, which is a primary mechanism for regulating its own synthesis. nih.govresearchgate.net This inhibition is modulated by the GCLM subunit. nih.gov

Transcriptional Regulation: The expression of the genes encoding both GCL subunits (GCLC and GCLM) and GS is often regulated in a coordinated manner. Key transcription factors, such as Nuclear factor erythroid 2-related factor 2 (Nrf2), respond to oxidative stress by binding to the antioxidant response element (ARE) in the promoter regions of these genes, thereby upregulating their expression. nih.govnih.govnih.gov Other transcription factors like AP-1 and NF-κB are also involved. nih.govnih.gov

Post-translational Modification: The activity of GCL can be influenced by post-translational modifications, providing another layer of rapid control. wikipedia.org For instance, the redox state of the cell can directly impact GCL activity through the formation or reduction of disulfide bonds on the enzyme. frontiersin.org

Table 2: Major Regulatory Factors of GSH Synthesis

| Regulatory Factor | Mechanism | Target Enzyme(s) | Effect on GSH Synthesis |

|---|---|---|---|

| Cysteine Availability | Substrate limitation | GCL | Rate-limiting under normal conditions. nih.govnih.gov |

| GSH Concentration | Feedback inhibition | GCL | High GSH levels inhibit GCL activity. nih.govresearchgate.net |

| Oxidative Stress | Transcriptional induction (via Nrf2/ARE) | GCL (GCLC & GCLM), GS | Increases expression of synthesis enzymes. nih.govnih.gov |

Cellular and Subcellular Localization of GSH Synthesis and Pool Distribution

While glutathione is utilized in virtually all cellular compartments, its synthesis is restricted to the cytosol in animal cells. nih.govmdpi.comnih.gov From the cytosol, GSH is distributed to other organelles, creating distinct subcellular pools that are independently regulated and serve specific functions. mdpi.comnih.govnih.gov

The cytosol contains the vast majority of the cell's glutathione, typically accounting for 85-90% of the total cellular pool. nih.gov The concentration of GSH in the cytosol is maintained in the millimolar range (1–15 mM). nih.gov This large cytosolic pool serves as the primary reservoir for the entire cell and is where the synthesis enzymes, GCL and GS, are located. researchgate.netnih.gov The cytosolic GSH pool is critical for detoxifying xenobiotics, protecting against oxidative damage, and maintaining the cellular redox environment, which is kept highly reduced with a GSH/GSSG (oxidized glutathione) ratio often exceeding 100:1 under normal conditions. nih.gov

Mitochondria: Mitochondria lack the enzymes for de novo GSH synthesis and are therefore entirely dependent on importing it from the cytosol. nih.govmdpi.comnih.gov This transport across the inner mitochondrial membrane is mediated by specific carrier proteins, including the dicarboxylate carrier (DIC) and the oxoglutarate carrier (OGC). nih.govmdpi.com The mitochondrial GSH pool (mGSH) represents about 10–15% of the total cellular GSH, but due to the smaller volume of the mitochondrial matrix, its concentration is comparable to that of the cytosol (around 10-14 mM). nih.govnih.govmdpi.com The outer mitochondrial membrane is permeable to GSH due to porins, allowing equilibrium between the intermembrane space and the cytosol. nih.govnih.gov The mGSH pool is crucial for protecting against the reactive oxygen species (ROS) generated during oxidative phosphorylation, participating in iron-sulfur cluster biosynthesis, and regulating mitochondrial function and cell death pathways. mdpi.comnih.govnih.gov

Endoplasmic Reticulum (ER): Similar to mitochondria, the endoplasmic reticulum also imports its GSH from the cytosol, as it lacks its own synthesis machinery. nih.gov GSH transport into the ER is thought to occur via facilitated diffusion through channels like the Sec61 protein-conducting channel. nih.govnih.gov The ER environment is significantly more oxidizing than the cytosol, with a much lower GSH/GSSG ratio (reported as 1:1 to 7:1). nih.gov This oxidizing milieu is essential for the proper formation of disulfide bonds in newly synthesized secretory and membrane proteins, a process in which GSH and GSSG play a key buffering role. nih.govbiologists.comembopress.org During ER stress, which can be caused by an accumulation of unfolded proteins, GSH levels can be depleted, but adaptive responses can also trigger increased GSH synthesis via the UPR (unfolded protein response) to restore homeostasis. nih.govembopress.org

Table 3: Subcellular Glutathione Pools

| Compartment | Synthesis Location | % of Total Cellular GSH | Concentration | Key Functions |

|---|---|---|---|---|

| Cytosol | Yes | ~85-90% nih.gov | 1-15 mM nih.gov | De novo synthesis, primary antioxidant defense, detoxification. researchgate.netnih.gov |

| Mitochondria | No (Imported) | ~10-15% nih.gov | ~10-14 mM nih.gov | Defense against ROS from respiration, iron-sulfur cluster synthesis. nih.govnih.gov |

| Endoplasmic Reticulum | No (Imported) | Small percentage nih.gov | Similar to cytosol nih.gov | Protein folding, maintaining redox balance for disulfide bond formation. nih.govembopress.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| S-(1-Methyl-2-hydroxyethyl)glutathione |

| Glutathione (GSH) |

| Glutamate |

| Cysteine |

| Glycine |

| γ-Glutamylcysteine |

| Adenosine triphosphate (ATP) |

| Adenosine diphosphate (B83284) (ADP) |

| Oxidized glutathione (GSSG) |

Metabolic Transformation and Subsequent Fate of Glutathione S Conjugates

Enzymatic Conjugation by Glutathione (B108866) S-Transferases (GSTs)

The initial and rate-limiting step in the detoxification of many electrophilic compounds is their conjugation with glutathione (GSH). tandfonline.com This reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). wikipedia.org

The formation of a glutathione S-conjugate involves the nucleophilic attack of the thiol group (-SH) of the cysteine residue within the glutathione molecule on an electrophilic center of a substrate. jove.comnih.gov This reaction can occur non-enzymatically, but GSTs significantly accelerate the rate of conjugation. nih.gov The catalytic mechanism of GSTs involves binding both glutathione and the electrophilic substrate in close proximity within their active site. wikipedia.org The enzyme then activates the thiol group of glutathione, facilitating its attack on the electrophile. wikipedia.org This results in the formation of a thioether bond between the sulfur atom of glutathione and the substrate. nih.gov

The formation of S-(1-Methyl-2-hydroxyethyl)glutathione results from the reaction of propylene (B89431) oxide, an electrophilic epoxide, with glutathione. The GST enzyme facilitates the opening of the epoxide ring by the nucleophilic attack of the glutathione thiolate anion.

There are two primary mechanisms for glutathione conjugation:

Nucleophilic Substitution: This occurs with substrates containing a leaving group, such as alkyl halides or sulfates. youtube.com

Nucleophilic Addition: This is common for substrates with electron-deficient double bonds, like α,β-unsaturated carbonyls, and for epoxides like propylene oxide. jove.comyoutube.com

The GST superfamily is extensive and diverse, with multiple classes in mammals, including Alpha, Mu, Pi, and Theta, found in the cytosol, as well as mitochondrial and microsomal forms. wikipedia.orgnih.gov This diversity gives rise to a broad range of substrate specificities, allowing the detoxification of a wide array of electrophilic compounds. wikipedia.org While there is some overlap in substrate specificity, different GST isoforms exhibit preferences for certain types of electrophiles. washington.edu For instance, some Alpha class GSTs show high activity towards organic peroxides, while GSTA4-4 is particularly efficient at conjugating lipid peroxidation products like 4-hydroxynonenal. washington.edumdpi.com

The conjugation of epoxides is a well-established function of GSTs. epa.gov The specific GST isoforms involved in the conjugation of propylene oxide to form this compound can vary depending on the tissue and the relative abundance of different GSTs. For example, studies with other epoxides, such as those derived from 1-nitropyrene, have shown that multiple rat liver GST isoforms can catalyze the conjugation, with some exhibiting higher activity than others. nih.gov

Table 1: Major Classes of Cytosolic Glutathione S-Transferases and Examples of Substrate Preferences

| GST Class | Example Substrates |

|---|---|

| Alpha (α) | Organic peroxides, 4-hydroxynonenal |

| Mu (μ) | Epoxides, quinones |

| Pi (π) | Aromatic hydrocarbons, retinoic acid |

This table provides a generalized overview. Specificity can vary significantly between isoforms within a class.

Many xenobiotics are not electrophilic themselves but are converted to reactive electrophilic metabolites by Phase I enzymes, such as cytochrome P450s. mdpi.com These electrophilic intermediates, which can include epoxides, are then targeted for detoxification by GSTs. jove.com A classic example is the metabolism of acetaminophen, which can be oxidized to a reactive quinoneimine intermediate that is detoxified by conjugation with glutathione. jove.com

Propylene oxide, the precursor to this compound, is an industrial chemical that can be metabolized in the body to form this glutathione conjugate. The formation of this compound is a key detoxification step, converting the reactive epoxide into a more water-soluble and less toxic compound that can be further processed for excretion. wikipedia.orgnih.gov This conjugation prevents propylene oxide from reacting with other cellular nucleophiles like DNA and proteins, which could lead to toxicity.

The Mercapturic Acid Pathway: Conversion of S-Conjugates

The glutathione S-conjugate, this compound, is not the final excretory product. It undergoes a series of enzymatic conversions known as the mercapturic acid pathway to form a more easily excretable N-acetylcysteine conjugate (mercapturic acid). tandfonline.comnih.gov

The first step in the breakdown of the glutathione conjugate is the removal of the γ-glutamyl residue. tandfonline.com This reaction is catalyzed by γ-glutamyltransferase (GGT), an ectoenzyme located on the outer surface of the plasma membrane of certain cells, particularly in the kidney and liver. nih.govnih.gov GGT cleaves the bond between the glutamate (B1630785) and cysteine residues of the glutathione conjugate, transferring the γ-glutamyl moiety to an acceptor molecule, which can be water or another amino acid or peptide. nih.govnih.gov This reaction converts this compound into S-(1-Methyl-2-hydroxyethyl)cysteinylglycine.

The expression of GGT can be induced by oxidative stress, highlighting its role as an adaptive response to protect against toxic insults. nih.gov

The resulting S-(1-Methyl-2-hydroxyethyl)cysteinylglycine is then acted upon by various dipeptidases or peptidases. tandfonline.comnih.gov These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine. longdom.orglongdom.org This step yields the cysteine conjugate, S-(1-Methyl-2-hydroxyethyl)cysteine. The activity of these peptidases is crucial for the progression of the mercapturic acid pathway. researchgate.net

The S-(1-Methyl-2-hydroxyethyl)cysteine can then be taken up by cells and undergo the final step of the mercapturic acid pathway, N-acetylation, to form the corresponding mercapturic acid, which is then readily excreted in the urine. tandfonline.comtandfonline.com

Table 2: Sequential Enzymatic Steps in the Mercapturic Acid Pathway

| Step | Substrate | Enzyme(s) | Product |

|---|---|---|---|

| 1 | This compound | γ-Glutamyltransferase (GGT) | S-(1-Methyl-2-hydroxyethyl)cysteinylglycine |

| 2 | S-(1-Methyl-2-hydroxyethyl)cysteinylglycine | Dipeptidases/Peptidases | S-(1-Methyl-2-hydroxyethyl)cysteine |

N-Acetylation of Cysteine S-Conjugates

The metabolic journey of glutathione S-conjugates, including this compound, typically culminates in the formation of mercapturic acids. This final and crucial step is the N-acetylation of the corresponding cysteine S-conjugate. nih.gov After this compound is sequentially hydrolyzed by γ-glutamyltransferase (GGT) and various dipeptidases to yield S-(1-Methyl-2-hydroxyethyl)-L-cysteine, this resulting cysteine conjugate undergoes acetylation. nih.govnih.gov

This biochemical reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (CCNAT), systematically known as acetyl-CoA:S-substituted L-cysteine N-acetyltransferase (EC 2.3.1.80). wikipedia.orgnih.gov This enzyme utilizes acetyl-coenzyme A (acetyl-CoA) as the donor for the acetyl group, transferring it to the amino group of the cysteine S-conjugate. nih.govwikipedia.org The product of this reaction is a more water-soluble and readily excretable N-acetyl-L-cysteine S-conjugate, commonly referred to as a mercapturic acid. nih.govjove.com

Research has identified N-acetyltransferase 8 (NAT8) as the specific enzyme responsible for this activity. nih.govuniprot.org NAT8 is predominantly located on the cytosolic surface of the endoplasmic reticulum in the kidney and liver, the primary sites for this detoxification step. nih.govnih.gov The expression of NAT8 in these organs facilitates the efficient processing and subsequent elimination of xenobiotic-derived cysteine conjugates from the body. nih.govnih.gov

Table 1: Properties of Human N-acetyltransferase 8 (NAT8)

This table summarizes the kinetic properties of human NAT8, the enzyme responsible for N-acetylation of cysteine S-conjugates, using S-benzyl-L-cysteine as a model substrate.

| Parameter | Value | Condition |

|---|---|---|

| Km for S-benzyl-L-cysteine | 64 ± 16 μM | With 0.2 mM acetyl-CoA |

| Vmax for S-benzyl-L-cysteine | 4.4 ± 0.3 nmol·min−1·mg−1 protein | With 0.2 mM acetyl-CoA |

| Km for acetyl-CoA | 23 ± 13 μM | With 0.5 mM S-benzyl-L-cysteine |

| Vmax for acetyl-CoA | 3.1 ± 0.6 nmol·min−1·g−1 protein | With 0.5 mM S-benzyl-L-cysteine |

Data derived from studies on overexpressed human NAT8. nih.gov

Formation of N-Acetylcysteine S-(1-Methyl-2-hydroxyethyl)cysteine Analogs

The N-acetylation process described above results in the formation of N-acetyl-S-(1-methyl-2-hydroxyethyl)-L-cysteine. This compound belongs to a class of metabolites known as mercapturic acids. Numerous analogs, differing in the S-substituted group, are formed from the glutathione conjugation and subsequent metabolism of various xenobiotics.

For instance, studies on the metabolism of acrylonitrile (B1666552) and its reactive intermediate, oxiranecarbonitrile, have led to the isolation of related mercapturic acids from urine. nih.gov Two key metabolites identified are N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). nih.gov The latter, HEMA, is an analog of the mercapturate derived from this compound, differing only by the absence of the methyl group on the ethyl chain. The formation of these analogs follows the same metabolic pathway: initial glutathione conjugation, breakdown to the cysteine S-conjugate, and final N-acetylation. nih.govnih.gov

The structural similarity between these compounds highlights a common detoxification route for small, reactive molecules containing a hydroxyethyl (B10761427) or a related functional group. The specific structure of the final mercapturic acid is entirely dependent on the initial electrophilic compound that reacts with glutathione. mdpi.com

Alternative Metabolic Fates of Glutathione S-Conjugates

While the mercapturic acid pathway is the primary route for the elimination of many glutathione S-conjugates, alternative metabolic fates exist. nih.gov These pathways can sometimes lead to different biological outcomes and represent diversions from the main detoxification route.

Thiol Methylation

An alternative pathway for the metabolism of cysteine S-conjugates involves cleavage by the enzyme cysteine conjugate β-lyase (C-S lyase). nih.gov This reaction does not lead to a mercapturic acid but instead produces pyruvate, ammonia, and a reactive thiol-containing fragment. nih.govnih.gov This thiol can then undergo S-methylation, a reaction catalyzed by thiol S-methyltransferase (TMT; EC 2.1.1.9). wikipedia.orgnih.gov

The TMT enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiol substrate, producing a methylthioether. wikipedia.org This methylation pathway represents a "thiomethyl shunt." nih.gov The resulting methylated metabolite may be excreted or can undergo further oxidation. nih.gov Studies on rat brain TMT have shown that the enzyme's activity is dependent on the polarity of the thiol substrate, with increasing polarity generally leading to a decrease in the maximal reaction velocity. nih.gov While endogenous thiols like glutathione and cysteine are not typically substrates for TMT, the enzyme is responsible for the S-methylation of many exogenous thiol-containing compounds.

Oxidation and Further Biotransformation

The sulfur atom within glutathione S-conjugates and their downstream metabolites, including cysteine and N-acetylcysteine conjugates, is susceptible to oxidation. nih.govnih.gov This biotransformation leads to the formation of sulfoxides, which are more oxidized derivatives. nih.gov

This sulfoxidation is often catalyzed by monooxygenases, particularly enzymes from the cytochrome P450 (CYP) superfamily. nih.govnih.gov Research on various haloalkene-derived mercapturic acids has demonstrated that enzymes of the CYP3A family are major contributors to this oxidative reaction. nih.govnih.gov For example, the oxidation of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine to its sulfoxide (B87167) is primarily mediated by CYP3A enzymes in rat liver microsomes. nih.gov Similarly, studies with human liver microsomes showed that CYP3A4 and CYP3A5 are the predominant enzymes in the sulfoxidation of certain fluorinated vinyl cysteine conjugates. nih.gov

The formation of these sulfoxides can represent a further step in biotransformation, but in some cases, the sulfoxide metabolite can be more reactive than the parent mercapturic acid. nih.gov The cytotoxicity of certain mercapturic acid sulfoxides was found to be significantly higher than their non-oxidized counterparts and was not dependent on the β-lyase pathway, indicating a separate mechanism of action. nih.gov This highlights that while oxidation is a common metabolic fate, it can also be a bioactivation step. mdpi.com

Biological Roles and Mechanistic Implications of S 1 Methyl 2 Hydroxyethyl Glutathione

Detoxification Mechanisms of Endogenous Metabolites

The formation of S-(1-Methyl-2-hydroxyethyl)glutathione is a key event in the detoxification of propylene (B89431) oxide, a compound that can be formed endogenously, although it is more commonly encountered as an industrial chemical. The conjugation with glutathione (B108866) neutralizes the reactivity of the epoxide ring of propylene oxide, preventing it from interacting with and damaging cellular macromolecules such as DNA, RNA, and proteins.

Role in Aldehyde and Ketone Detoxification Pathways

While this compound is not directly involved in the detoxification of aldehydes and ketones, its formation is part of the broader glutathione-dependent detoxification system that is crucial for neutralizing a wide range of reactive electrophiles, including certain aldehydes and ketones. Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to these electrophilic compounds, rendering them less toxic and more water-soluble for excretion researchgate.net. The formation of this compound from propylene oxide exemplifies this protective mechanism. The process of glutathione conjugation can lead to a depletion of cellular glutathione levels, which may in turn affect the capacity to detoxify other reactive species, including harmful aldehydes and ketones that are products of oxidative stress mdpi.com.

Conjugation with α,β-Unsaturated Carbonyl Compounds

The formation of this compound itself is not a direct conjugation with an α,β-unsaturated carbonyl compound. However, the underlying mechanism of glutathione conjugation is a critical pathway for the detoxification of α,β-unsaturated carbonyls. These compounds, which are potent electrophiles, readily react with the nucleophilic thiol group of glutathione in a process that can be catalyzed by glutathione S-transferases nih.gov. This reaction, known as a Michael addition, results in the formation of a stable thioether linkage, effectively neutralizing the reactivity of the α,β-unsaturated carbonyl. The detoxification of propylene oxide to form this compound is analogous in that it involves the nucleophilic attack of the glutathione thiolate on an electrophilic epoxide ring.

Contribution to Cellular Redox Homeostasis and Oxidative Stress Responses

The formation of this compound has significant implications for cellular redox homeostasis, primarily through its impact on the cellular pool of reduced glutathione.

Buffering Capacity Against Reactive Species

The synthesis of this compound consumes reduced glutathione, a key cellular antioxidant and redox buffer. Under conditions of high exposure to propylene oxide, the demand for glutathione can lead to its depletion nih.gov. A significant decrease in the cellular glutathione pool compromises the cell's ability to buffer against reactive oxygen species (ROS) and other electrophilic insults, potentially leading to oxidative stress. Oxidative stress arises when the production of ROS overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. Therefore, while the formation of this compound is a detoxification process, it can indirectly contribute to a state of oxidative stress if the rate of glutathione consumption exceeds its rate of synthesis mdpi.comnih.gov.

Modulation of Protein Thiol Status (S-Glutathionylation)

S-glutathionylation is a reversible post-translational modification of proteins involving the formation of a mixed disulfide between a protein cysteine residue and glutathione. This process is a key mechanism for regulating protein function in response to changes in the cellular redox environment and for protecting protein thiols from irreversible oxidation mdpi.comnih.gov. The formation of this compound can indirectly influence S-glutathionylation by altering the intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). A decrease in the GSH/GSSG ratio, which can occur as a consequence of glutathione depletion during the formation of conjugates like this compound, can promote S-glutathionylation of susceptible proteins nih.gov. This can, in turn, modulate various signaling pathways and cellular processes.

Interactions with Specific Biological Pathways

The primary interaction of this compound with a specific biological pathway is its role as an intermediate in the mercapturic acid pathway. This pathway is a major route for the biotransformation and elimination of a wide variety of xenobiotics and their electrophilic metabolites nih.govgeneseo.edutandfonline.com.

The process begins with the conjugation of the xenobiotic (in this case, propylene oxide) with glutathione, catalyzed by glutathione S-transferases, to form the glutathione S-conjugate, this compound nih.govnih.gov. This initial conjugate is then sequentially metabolized by enzymes located on the cell surface. First, γ-glutamyltransferase removes the γ-glutamyl residue, followed by a dipeptidase that cleaves the glycine (B1666218) residue, resulting in the formation of the corresponding cysteine conjugate, S-(2-hydroxypropyl)cysteine nih.govnih.gov. Finally, this cysteine conjugate is N-acetylated in the cytoplasm by N-acetyltransferase to form the mercapturic acid, N-acetyl-S-(2-hydroxypropyl)-L-cysteine, which is then excreted in the urine nih.govhealthmatters.io. The detection of this mercapturic acid in urine serves as a biomarker for exposure to propylene oxide nih.govhealthmatters.io.

The mercapturic acid pathway is a highly effective detoxification mechanism, converting reactive, lipophilic compounds into water-soluble, excretable metabolites nih.govtandfonline.com. The formation and subsequent metabolism of this compound are central to this protective pathway.

Table of Research Findings on Glutathione Conjugation and Detoxification

| Compound | Interaction with Glutathione | Biological Consequence | Key Enzymes |

|---|---|---|---|

| Propylene Oxide | Forms this compound | Detoxification and elimination via the mercapturic acid pathway nih.govnih.govnih.gov | Glutathione S-transferases (GSTs) |

| α,β-Unsaturated Carbonyls | Forms glutathione adducts via Michael addition | Neutralization of electrophilic reactivity nih.gov | Glutathione S-transferases (GSTs) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glutathione (GSH) |

| Propylene oxide |

| N-acetyl-S-(2-hydroxypropyl)-L-cysteine |

| S-(2-hydroxypropyl)cysteine |

| Glutathione disulfide (GSSG) |

| γ-glutamyltransferase |

Involvement in Xenobiotic Metabolism (e.g., Propylene Oxide Metabolites)

This compound is primarily recognized for its role in the detoxification of the industrial chemical propylene oxide. This process is a key example of Phase II metabolism, where the body modifies foreign compounds to increase their water solubility and facilitate their excretion.

The formation of this compound occurs through the enzymatic conjugation of glutathione (GSH) with propylene oxide. This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The nucleophilic attack of the thiol group of glutathione on the electrophilic epoxide ring of propylene oxide results in the formation of a stable thioether linkage.

It is important to note that the reaction between propylene oxide and glutathione can result in two isomeric products due to the asymmetric nature of the propylene oxide molecule. The attack of glutathione can occur at either of the two carbon atoms of the epoxide ring. This leads to the formation of both S-(2-hydroxypropyl)glutathione and this compound. The relative amounts of these two isomers can depend on the specific GST isozymes involved in the catalysis.

| Step | Reactants | Enzyme | Products | Significance |

|---|---|---|---|---|

| 1 | Propylene Oxide + Glutathione (GSH) | Glutathione S-Transferase (GST) | S-(2-hydroxypropyl)glutathione and this compound | Detoxification of the reactive epoxide, propylene oxide. |

| 2 | Glutathione Conjugates | γ-Glutamyltransferase and Dipeptidases | Cysteine Conjugates | Further processing in the mercapturic acid pathway. |

| 3 | Cysteine Conjugates | N-acetyltransferase | Mercapturic Acids (N-acetylcysteine conjugates) | Final products for urinary excretion. |

Following its formation, this compound enters the mercapturic acid pathway. This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine residues from the glutathione moiety, leaving a cysteine conjugate. This cysteine conjugate is then N-acetylated to form a mercapturic acid, which is a water-soluble compound that can be readily excreted in the urine. This entire process effectively neutralizes the reactivity of propylene oxide and facilitates its removal from the body.

Potential Roles in Intermediary Metabolism

Currently, there is no direct scientific evidence to suggest that this compound plays a significant or direct role in intermediary metabolism. Intermediary metabolism refers to the intracellular processes that convert nutrients into energy and building blocks for the cell.

The primary fate of glutathione conjugates of xenobiotics, such as this compound, is excretion from the body via the mercapturic acid pathway. These conjugates are generally considered end-products of detoxification and are not known to be utilized as substrates in major metabolic pathways like glycolysis, the citric acid cycle, or fatty acid metabolism.

While glutathione itself is a key player in various metabolic processes, including the glyoxalase pathway for the detoxification of methylglyoxal (B44143) (a byproduct of glycolysis) and in maintaining the cellular redox state, its conjugates with xenobiotics are typically targeted for elimination. The cellular machinery is geared towards removing these modified molecules to prevent any potential interference with normal metabolic functions.

Future research may uncover unforeseen biological activities of this compound or other glutathione conjugates. However, based on current knowledge, its role is confined to the detoxification and elimination of propylene oxide.

| Process | Description | Outcome |

|---|---|---|

| Mercapturic Acid Pathway | Sequential enzymatic modification of the glutathione conjugate. | Formation of a water-soluble mercapturic acid. |

| Excretion | Elimination of the mercapturic acid from the body. | Removal of the xenobiotic from the system, primarily via urine. |

| Interaction with Intermediary Metabolism | No direct or significant role has been identified. | The compound is treated as a waste product for removal. |

Analytical Methodologies for the Characterization and Quantification of S 1 Methyl 2 Hydroxyethyl Glutathione

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of S-(1-Methyl-2-hydroxyethyl)glutathione, providing the essential separation from its parent compound, glutathione (B108866), and other endogenous molecules. The choice of chromatographic technique and detection mode is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, Fluorimetric, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of glutathione and its conjugates. The polarity of this compound, conferred by the glutathione backbone, influences the choice of HPLC mode and detection strategy.

UV-Vis Detection: Direct UV detection of glutathione conjugates is possible but often lacks sensitivity due to weak chromophores. To overcome this, pre-column derivatization with reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is employed. This reaction yields a chromophoric product that can be readily detected. nih.govnih.gov A simple and sensitive HPLC-UV method was developed for glutathione (GSH) in PC-12 cells by derivatizing the sample with Ellman's reagent, which reacts with the sulfhydryl group to form a stable dimer detectable by UV. nih.gov

Fluorimetric Detection: For higher sensitivity, fluorimetric detection is a preferred method. This approach requires derivatization with a fluorogenic reagent to render the non-fluorescent glutathione conjugate detectable. Common derivatizing agents include ortho-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.govnih.gov The reaction of OPA with the primary amine of the glutamate (B1630785) residue in the presence of a thiol produces a highly fluorescent isoindole derivative. mdpi.com This method is noted for the high stability of the resulting derivative. mdpi.comuniroma1.it An HPLC assay using FMOC for derivatization followed by gradient elution and fluorescence detection achieved a low limit of detection of approximately 39 pmol for S-methylglutathione on-column. nih.gov

Electrochemical Detection (ECD): Electrochemical detection is a highly sensitive and selective technique that can directly measure electroactive species without derivatization. nih.gov Both the sulfhydryl group of reduced glutathione and the disulfide bond of its oxidized form are electrochemically active. HPLC-ECD methods are capable of measuring picomole levels of glutathione and its disulfide, making them suitable for analyzing small tissue samples. nih.gov A simple isocratic HPLC system with electrochemical detection can be used to separate and simultaneously detect GSH and its related compounds. nih.gov

Table 1: Example HPLC Conditions for Glutathione Derivative Analysis

| Parameter | UV-Vis Detection Method | Fluorimetric Detection Method | Electrochemical Detection Method |

|---|---|---|---|

| Column | Reversed-Phase C18 | Reversed-Phase C18 (e.g., Discovery C18, 150 mm x 4 mm, 5 µm) nih.gov | Reversed-Phase C18 |

| Mobile Phase | Isocratic or gradient elution with aqueous buffer and organic modifier (e.g., methanol, acetonitrile) | Methanol and 25 mM sodium hydrogenphosphate (15:85, v/v), pH 6.0 nih.gov | Aqueous buffer (e.g., phosphate (B84403) or citrate) with an organic modifier |

| Derivatization Agent | 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) nih.gov | o-phthalaldehyde (OPA) nih.gov or 9-fluorenylmethyl chloroformate (FMOC) nih.gov | None required nih.gov |

| Detection | UV-Vis Detector (e.g., 280 nm) nih.gov | Fluorescence Detector (e.g., Ex: 350 nm, Em: 420 nm for OPA) researchgate.net | Electrochemical Detector (potential >700 mV) nih.gov |

| Key Feature | Simple, robust, suitable for higher concentrations | High sensitivity and selectivity | High sensitivity without derivatization |

Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis (CGE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species like this compound.

Capillary Electrophoresis (CE): In CE, separation occurs in a narrow-bore fused-silica capillary based on the differential migration of analytes in an electric field. For glutathione analysis, sample preparation often involves treatment with N-ethylmaleimide to stabilize the thiol group. nih.gov A developed CE method for glutathione in whole blood utilized a background electrolyte of 0.075 M citrate (B86180) at pH 5.8 with additives, achieving a total analysis time of 8 minutes. nih.govresearchgate.net For enhanced sensitivity, CE can be coupled with laser-induced fluorescence (LIF) detection after derivatization with a fluorescent tag like 2,3-naphthalenedicarboxaldehyde (NDA). nih.gov

Capillary Gel Electrophoresis (CGE): CGE is a variant of CE where the capillary is filled with a gel matrix, such as polyacrylamide or dextran. csic.es This allows for separation based on molecular size, similar to traditional slab gel electrophoresis. While CGE is predominantly used for large biomolecules like proteins and nucleic acids, its application to smaller molecules like glutathione conjugates is less common. csic.es However, the principles of sieving through a gel matrix could theoretically be applied to achieve separation of different glutathione derivatives.

Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Methods

The choice between HILIC and reversed-phase chromatography depends on the polarity of the analyte and the desired retention mechanism.

Reversed-Phase (RP) Methods: RP-HPLC is the most common chromatographic mode. However, highly polar compounds like glutathione and its conjugates can exhibit poor retention on standard C18 columns. To address this, derivatization can be used to increase the hydrophobicity of the analyte. nih.gov Alternatively, ion-pairing agents can be added to the mobile phase to improve retention. Validated RP-HPLC methods have been established for the simultaneous analysis of various thiols in biological tissues. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. ualberta.ca It utilizes a polar stationary phase (e.g., silica (B1680970) or amide-bonded) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. nih.gov A water-enriched layer forms on the stationary phase, and analytes partition into this layer, with more polar compounds being retained more strongly. ualberta.ca HILIC has been successfully coupled with mass spectrometry for the analysis of glutathione and glutathione disulfide in human saliva, demonstrating superior sensitivity. nih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the analysis of this compound. It is most powerfully employed when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is the gold standard for the definitive identification and quantification of low-abundance metabolites in complex biological samples. researchgate.netnih.gov

The technique involves separating the analyte from the sample matrix using liquid chromatography (often HILIC or reversed-phase) before it enters the mass spectrometer. ualberta.ca To prevent auto-oxidation during sample preparation, the thiol group is often alkylated with N-ethylmaleimide (NEM). nih.gov

In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI). For quantification, tandem mass spectrometry (MS/MS) is performed using modes such as Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces chemical noise, enabling accurate quantification at very low levels. nih.gov LC-MS/MS methods have been thoroughly validated for measuring glutathione in whole blood, demonstrating excellent linearity, precision, and accuracy. nih.gov

Table 2: Typical LC-MS/MS Parameters for Glutathione Conjugate Analysis

| Parameter | Description | Example |

|---|---|---|

| Chromatography | Separation of analyte from matrix components. | HILIC using an Atlantis HILIC silica column (150 mm x 2.1 mm, 5 µm) with acetonitrile/formate buffer mobile phase. nih.gov |

| Sample Preparation | Stabilization of the thiol group to prevent oxidation. | Alkylation with N-ethylmaleimide (NEM). nih.gov |

| Ionization Source | Generation of gas-phase ions from the analyte. | Electrospray Ionization (ESI), typically in positive ion mode. nih.gov |

| MS Analysis Mode | Highly selective and sensitive detection for quantification. | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). nih.gov |

| Quantification Limit | The lowest concentration that can be reliably measured. | LLOQs of 0.5 µM for GSH and 0.0625 µM for GSSG have been reported. nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging for Spatial Distribution

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for analyzing biomolecules. When applied as an imaging modality (MALDI-MSI), it can map the spatial distribution of analytes directly within tissue sections.

In a typical MALDI imaging experiment, a thin tissue section is coated with an energy-absorbing matrix. A pulsed laser is fired at discrete spots across the tissue, desorbing and ionizing analytes from the surface. The resulting ions are analyzed by the mass spectrometer to generate a mass spectrum for each spot. By correlating the intensity of the ion corresponding to this compound with its x-y coordinates on the tissue, a detailed image of its distribution can be constructed. nih.gov This powerful technique can provide crucial insights into the localized detoxification processes and the specific anatomical structures where the conjugate is formed or accumulates. While MALDI is a powerful tool, ambient ionization methods like matrix-assisted laser desorption electrospray ionization (MALDESI) have also been developed to analyze biological tissues under conditions closer to their native state. nih.gov

Derivatization Strategies for Enhanced Detection and Specificity

The inherent chemical properties of this compound, such as its high polarity and lack of a strong chromophore, present challenges for its direct detection and quantification using common analytical techniques like UV-Vis spectrophotometry. researchgate.net To overcome these limitations, derivatization strategies are employed to chemically modify the molecule, introducing a moiety that is readily detectable by more sensitive methods. This process not only enhances detection sensitivity but also improves the specificity of the analysis by targeting the unique functional groups of the analyte.

Fluorescent and Electrochemical Derivatization Reagents

Derivatization for enhanced detection of glutathione (GSH) and its adducts, such as this compound, primarily targets the sulfhydryl (-SH) group of the cysteine residue. nih.gov This approach allows for the introduction of fluorescent tags or electrochemically active groups, enabling highly sensitive quantification.

Fluorescent Derivatization: This is a widely used pre-column or post-column technique in conjunction with High-Performance Liquid Chromatography (HPLC). The reaction involves tagging the thiol group with a fluorescent reagent, creating a derivative that can be excited at a specific wavelength and will emit light at a longer wavelength. mdpi.comnih.gov This method offers excellent sensitivity and selectivity. nih.govnih.gov

Several reagents have been successfully used for the fluorescent derivatization of GSH and related thiols:

Monobromobimane (MBB): MBB reacts specifically with the reduced thiol group to form a highly fluorescent adduct. mdpi.com An automated pre-column derivatization method using MBB has been developed for the analysis of thiols in plant tissues, demonstrating high signal-to-noise ratios. mdpi.com

2,3-Naphthalenedialdehyde (NDA): NDA is another reagent used for pre-column derivatization, leading to fluorescent products that can be quantified with high sensitivity and selectivity. nih.gov

Methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate: This reagent facilitates a rapid pre-chromatographic derivatization (5 minutes) under mild conditions (pH 7.5, ambient temperature) and is selective for the sulfhydryl group, allowing for detection limits in the picomole range. nih.gov

| Reagent | Target Group | Detection Method | Key Features | Reference(s) |

| Monobromobimane (MBB) | Sulfhydryl (-SH) | HPLC with Fluorescence | Forms highly fluorescent adducts; suitable for automated pre-column derivatization. | mdpi.com |

| 2,3-Naphthalenedialdehyde (NDA) | Sulfhydryl (-SH) | HPLC with Fluorescence | Provides very good performance in terms of sensitivity and selectivity. | nih.gov |

| Methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate | Sulfhydryl (-SH) | HPLC with Fluorescence | Rapid reaction under mild conditions; selective for thiols. | nih.gov |

| 4-Fluoro-7-sulfamoylbenzofuran | Sulfhydryl (-SH) | LC-MS/MS | Rapid and complete derivatization, preventing oxidation of GSH. | nih.gov |

Electrochemical Derivatization and Detection: Electrochemical methods provide an alternative for the sensitive detection of GSH and its adducts. rsc.org These techniques rely on the redox activity of the analyte or its derivative. researchgate.net Direct electrochemical oxidation of GSH is possible, but derivatization or the use of modified electrodes can significantly enhance selectivity and sensitivity. rsc.orgmdpi.com

Strategies for electrochemical detection include:

Indicator-Based Detection: Catechol derivatives can be used as electrochemical indicators. nih.gov The electrochemically generated quinone of the indicator reacts with the thiol group of glutathione, forming an adduct with a distinct voltammetric signature that allows for its detection and discrimination from other aminothiols. nih.gov

Nanomaterial-Modified Electrodes: Electrodes modified with materials like gold-platinum (Au@Pt) nanoparticles can exhibit excellent electrocatalytic activity towards the oxidation of glutathione. mdpi.com This allows for the development of highly sensitive electrochemical biosensors with low detection limits. mdpi.com Another approach involves using a composite of Glutathione-S-Transferase (GST) and ZnO nanoparticles as a chemiresistive channel to detect the conjugation reaction involving GSH. nih.gov

| Method/Reagent | Principle | Detection Method | Key Features | Reference(s) |

| Catechol Derivatives | Nucleophilic addition of the thiol to an electrogenerated quinone. | Cyclic Voltammetry | Forms indicator-adducts with a unique electrochemical response, allowing discrimination. | nih.gov |

| Au@Pt Nanoparticle-Modified Electrode | Electrocatalytic oxidation of the thiol group on the modified electrode surface. | Amperometry / Cyclic Voltammetry | High sensitivity, low detection limits, and good selectivity. | mdpi.com |

| GST-ZnO Nanoconjugate | Chemiresistive detection of the enzymatic conjugation reaction of GSH. | Electrochemical Sensing | Novel method with high sensitivity for GSH detection. | nih.gov |

Considerations for Sample Preparation and Stability

The accurate quantification of this compound is critically dependent on meticulous sample preparation and handling to ensure the stability of the analyte from collection to analysis. nih.govnih.gov The thiol group is susceptible to oxidation and other artifactual modifications during sample processing, which can lead to inaccurate results. nih.gov

Key considerations include:

Preventing Enzymatic Degradation: Biological samples contain enzymes like gamma-glutamyltranspeptidase that can rapidly degrade glutathione and its adducts. nih.gov To counteract this, tissue samples should be homogenized in acid to precipitate proteins and inactivate enzymes. nih.gov Studies have shown that using acid for sample preparation provides significantly more accurate results for GSH levels compared to methods that only block thiol groups without inactivating enzymes. nih.gov

Minimizing Oxidation: The sulfhydryl group is prone to oxidation, converting the reduced form to a disulfide. bioprocessingjournal.com The use of acid during homogenization helps to minimize these oxidative changes. nih.gov Fast and efficient derivatization is also essential for preventing oxidation and enabling reliable measurements. nih.gov

Analyte Stability: The stability of glutathione adducts can be influenced by factors such as pH. For instance, the stability of S-[1-(N2-deoxyguanosinyl)methyl]glutathione was found to be pH-dependent, showing stability at pH 4 but significant degradation at pH 7.2. nih.gov Complexation with certain metals, such as mercury and silver, can protect the thiol group from oxidation, whereas other metals may not affect or may slightly decrease the oxidation rate. researchgate.net

Storage: For long-term storage, acid homogenates of samples should be kept at ultra-low temperatures. Storage at -70°C has been shown to maintain stable GSH values for up to 12 months. nih.gov

| Consideration | Rationale | Recommended Procedure | Reference(s) |

| Enzymatic Degradation | Prevents breakdown of the analyte by enzymes like γ-glutamyltranspeptidase. | Homogenize tissue samples in acid to precipitate proteins and inactivate enzymes. | nih.gov |

| Oxidation | The thiol group is highly susceptible to oxidation, leading to loss of the reduced analyte. | Use acid homogenization and rapid derivatization to minimize oxidative changes. | nih.govnih.gov |

| Sample Matrix Effects | Salts and detergents in samples can interfere with analysis, particularly in mass spectrometry. | Desalt samples before MS analysis or use volatile buffers like ammonium (B1175870) acetate. | nih.gov |

| pH and Chemical Stability | The stability of the adduct can be pH-dependent. | Optimize and control the pH of the sample and solutions throughout the analytical process. | nih.gov |

| Long-Term Storage | Ensures analyte integrity over time. | Store acid-prepared homogenates at -70°C for long-term stability. | nih.gov |

Perspectives and Future Directions in S 1 Methyl 2 Hydroxyethyl Glutathione Research

Elucidating Specific Enzymatic Activities in Formation and Degradation Pathways

The formation and degradation of S-(1-Methyl-2-hydroxyethyl)glutathione are governed by a series of well-characterized enzymatic reactions, primarily within the mercapturate pathway. nih.govresearchgate.net This pathway is a major mechanism for the detoxification of electrophilic compounds. nih.govnih.gov

Formation: The initial and rate-limiting step in the formation of this compound is the conjugation of glutathione (B108866) (GSH) with an electrophilic precursor, such as propylene (B89431) oxide. This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). nih.govmdpi.com GSTs facilitate the nucleophilic attack of the thiolate anion of GSH on the electrophilic substrate. nih.gov While this conjugation can sometimes occur spontaneously, GSTs significantly enhance the reaction rate. researchgate.net GSTs are divided into several classes, including cytosolic, mitochondrial, and membrane-bound microsomal enzymes, with different classes and isoforms exhibiting varying substrate specificities. mdpi.comnih.gov The specific GST isoforms responsible for the formation of this compound are a key area of ongoing research.

Degradation: Once formed, the this compound conjugate enters the mercapturic acid pathway for further processing and eventual excretion. nih.govresearchgate.net This multi-step degradation involves the following key enzymes:

γ-Glutamyltransferase (GGT): This ectoenzyme initiates the breakdown by cleaving the γ-glutamyl bond between glutamate (B1630785) and cysteine, releasing the glutamate residue. nih.govnih.gov This reaction produces S-(1-Methyl-2-hydroxyethyl)cysteinylglycine.

Dipeptidases: Following the action of GGT, various peptidases, such as cysteinylglycine (B43971) dipeptidase, cleave the peptide bond between cysteine and glycine (B1666218). nih.govresearchgate.net This step yields S-(1-Methyl-2-hydroxyethyl)cysteine.

N-Acetyltransferases (NATs): In the final step, the resulting cysteine conjugate is N-acetylated by cysteine S-conjugate N-acetyltransferase, using acetyl-CoA as the acetyl donor. nih.gov This produces the final, more water-soluble mercapturic acid, N-acetyl-S-(1-Methyl-2-hydroxyethyl)cysteine, which can be readily excreted. nih.gov

Future research aims to pinpoint the specific GST and NAT isoforms with the highest catalytic efficiency for the this compound pathway and to understand the regulatory mechanisms governing their expression and activity.

Investigating Mechanistic Roles in Novel Biological Contexts

The formation of this compound is fundamentally a detoxification process, representing the cell's mechanism to neutralize and eliminate potentially harmful electrophilic compounds. researchgate.netnih.gov Beyond this primary role, investigating the broader biological implications of its formation and presence is a growing area of interest.

S-Glutathionylation: A related mechanism of significant biological importance is the reversible post-translational modification of proteins known as S-glutathionylation. nih.gov This process involves the formation of mixed disulfides between glutathione and cysteine residues on proteins. nih.gov It serves as a protective mechanism to prevent irreversible oxidation of protein thiols and acts as a regulatory switch in response to oxidative stress, modulating protein function, cell signaling, and apoptosis. nih.govnih.gov While the direct involvement of this compound in these processes is not established, its formation influences the availability of the GSH pool required for S-glutathionylation. nih.gov

Cellular Signaling: The metabolism of GSH conjugates can influence various cellular processes. Glutathione itself is involved in gene expression, cell death pathways, and the transport of organic solutes. nih.gov The consumption of GSH to form conjugates like this compound could potentially impact these downstream functions, a research area that warrants further investigation.

Advancements in High-Throughput Analytical Methodologies

The quantitative analysis of this compound and its metabolites presents analytical challenges due to their high polarity, low volatility, and lack of a strong native chromophore for UV detection. researchgate.net Consequently, sophisticated analytical techniques are required for their sensitive and specific detection in complex biological matrices.

The most powerful and widely used platform for the analysis of glutathione conjugates is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and specificity, allowing for the identification and quantification of target analytes at low concentrations. nih.gov Stable isotope dilution (SID) methodologies, where a stable isotope-labeled version of the analyte (e.g., this compound-d6) is used as an internal standard, provide the highest level of bioanalytical specificity and accuracy. nih.govpharmaffiliates.com

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is another common approach. nih.gov This method requires a pre-column derivatization step to attach a fluorescent tag to the molecule, enhancing detection sensitivity. nih.gov While enabling high sample throughput, this method may involve more complex sample preparation compared to direct LC-MS/MS analysis. nih.gov

Capillary electrophoresis (CE) has also been employed for glutathione analysis, offering the advantage of simpler and faster analysis with less need for derivatization. researchgate.net

The table below summarizes key analytical methodologies applicable to this compound.

Analytical Methodologies for Glutathione Conjugates

| Methodology | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and detects them based on their mass-to-charge ratio. | High specificity and sensitivity; suitable for complex matrices. | Requires specialized equipment. | nih.gov |

| SID LC-MS/MS | Uses a stable isotope-labeled internal standard for precise quantification. | Highest bioanalytical specificity and accuracy; corrects for matrix effects and analyte loss. | Requires synthesis of labeled standards. | nih.gov |

| HPLC-Fluorescence | Separates compounds by HPLC followed by detection of fluorescently tagged molecules. | High sensitivity and high sample throughput. | Requires a chemical derivatization step. | nih.gov |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | Fast analysis, simple, and economical with less need for derivatization. | May have lower sensitivity for some applications compared to LC-MS/MS. | researchgate.net |

Future advancements will likely focus on developing more rapid, sensitive, and field-deployable nanosensors and probes for real-time monitoring of glutathione conjugates in biological systems. researchgate.net

Exploration of Species-Specific Metabolic Differences

The metabolism of xenobiotics, including the formation of glutathione conjugates like this compound, can exhibit significant species-specific differences. nih.gov These variations are often attributable to differences in the expression levels and catalytic activities of metabolic enzymes, particularly the GST superfamily. nih.gov

Different species possess distinct profiles of GST isoforms, which can vary in their substrate specificity. mdpi.com For example, a specific GST isoform that is highly active in conjugating a particular substrate in rats may be absent or have low activity in humans, leading to different metabolic fates and toxicity profiles. nih.gov Research on the anticancer agent C-2028 found that its glutathione S-conjugate was extensively formed in rat liver subfractions but not in human liver samples, a discrepancy attributed to species-specific differences in the relevant GST isoforms. nih.gov

Therefore, it is plausible that the rate of formation of this compound varies between species. Extrapolating metabolic data from animal models to humans requires caution and a thorough understanding of these interspecies differences. Future research should involve comparative in vitro studies using liver microsomes, cytosol, and recombinant enzymes from different species (e.g., rat, mouse, human) to characterize the species-specific kinetics of this compound formation and degradation.

Computational Modeling of Molecular Interactions and Metabolic Flux

Computational modeling has become an indispensable tool in toxicology and drug metabolism, offering insights that complement experimental approaches. For this compound, computational methods can be applied in several key areas:

Molecular Docking and Dynamics: Molecular modeling can be used to predict and analyze the interaction of this compound's precursor with the active site of various GST isoforms. nih.gov By simulating the binding affinity and orientation of the substrate within the enzyme's catalytic pocket, researchers can identify which GST isoforms are most likely to be involved in its formation. nih.govnih.gov Similarly, the interactions of the downstream metabolites with enzymes like GGT and NATs can be modeled.

Predicting Reactivity: Ab initio molecular dynamics simulations can be used to estimate properties like dissociation constants and to understand the fundamental chemical reactivity of glutathione and its conjugates, aiding in the interpretation of experimental data. researchgate.net

These in silico approaches can guide experimental design, help interpret complex biological data, and provide a deeper mechanistic understanding of the metabolic fate and impact of this compound.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying S-(1-Methyl-2-hydroxyethyl)glutathione in biological tissues, and how are their limits of detection validated?

- Methodology : High-performance liquid chromatography (HPLC) coupled with pre-column derivatization using 2,4-dinitrofluorobenzene (DNFB) is widely employed. The derivatized adducts are separated using reverse-phase columns (e.g., C18) with UV detection.

- Validation : Standard curves must demonstrate linearity within 4.05–8.15 μmol/L for S-(1-Methyl-2-hydroxyethyl)glutathione, with recovery rates of 90.0 ± 3.2% in tissue homogenates (e.g., bovine lens). Intra- and inter-day precision (CV <5%) and spike-recovery tests are critical .

Q. How can researchers confirm the identity of S-(1-Methyl-2-hydroxyethyl)glutathione peaks in complex biological matrices?

- Approach : Synthesize an authentic standard and compare retention times, UV spectra, and hydrolysis products. Post-derivatization, hydrolyze the compound in 5.7 M HCl at 105°C for 9 hours, then re-derivatize to confirm constituent amino acids (e.g., glycine, glutamic acid) via HPLC .

Q. What are the key considerations for optimizing sample preparation to avoid degradation of S-(1-Methyl-2-hydroxyethyl)glutathione during extraction?

- Best Practices : Use fresh tissue samples, minimize exposure to light/oxygen, and include protease inhibitors. Immediate homogenization in acidic buffers (pH <3) stabilizes thiol-containing compounds. Centrifugation at 4°C and rapid freezing (-80°C) prevent enzymatic or oxidative degradation .

Advanced Research Questions

Q. How do stereoisomeric forms of S-(1-Methyl-2-hydroxyethyl)glutathione influence its detection and biological activity, and what methods resolve these isomers?

- Challenge : The asymmetric carbon in the dicarboxyethyl group leads to stereoisomers, which co-elute as adjacent HPLC peaks. These isomers may exhibit distinct biological roles (e.g., redox modulation).

- Resolution : Use chiral columns (e.g., amylose-based) or kinetic studies to isolate enantiomers. Synthetic standards with defined stereochemistry are essential for calibration. Recent studies show isomer ratios vary across species (e.g., higher first peak in dog lenses) .

Q. What experimental models are suitable for studying the role of S-(1-Methyl-2-hydroxyethyl)glutathione in cataractogenesis, and how are dynamic changes monitored?

- Model Systems :

- In vivo : Galactose-fed rats (oral 30% galactose solution) develop cataracts within 5–10 days, with S-(1-Methyl-2-hydroxyethyl)glutathione levels declining to 25% of baseline.

- In vitro : Bovine lens homogenates exposed to oxidative stress (H₂O₂) mimic redox imbalance.

- Monitoring : Serial HPLC analyses at 48-hour intervals track depletion kinetics. Parallel measurement of free amino acids (e.g., cysteine) correlates with cataract severity .

Q. How do methodological discrepancies in quantifying S-(1-Methyl-2-hydroxyethyl)glutathione across studies arise, and how can they be reconciled?

- Sources of Contradiction :

- Derivatization efficiency : DNFB reactivity varies with pH and temperature.

- Matrix effects : Tissue-specific interferents (e.g., melanin in ocular samples) quench UV signals.

- Mitigation : Standardize protocols using spiked internal controls (e.g., deuterated analogs) and cross-validate with orthogonal methods like LC-MS/MS. Inter-laboratory comparisons improve reproducibility .

Q. What kinetic insights exist for the enantiomerization of S-(1-Methyl-2-hydroxyethyl)glutathione, and how do they impact its biological half-life?

- Findings : The compound undergoes pH-dependent racemization at the hydroxyethyl group. At physiological pH (7.4), the half-life for enantiomerization is ~12 hours, altering its antioxidant capacity. Kinetic studies using purified isomers reveal faster degradation of the R-form in lens tissues .

Methodological Tables

Table 1 : Recovery Rates of S-(1-Methyl-2-hydroxyethyl)glutathione in Bovine Lens Homogenates

| Spiked Concentration (μmol/L) | Recovery (%) | CV (%) |

|---|---|---|

| 4.05 | 89.5 | 3.1 |

| 8.15 | 90.3 | 3.4 |

| Source: Adapted from |

Table 2 : Time-Course Decline of S-(1-Methyl-2-hydroxyethyl)glutathione in Galactose-Induced Cataract Model

| Time (Days) | Concentration (% of Control) |

|---|---|

| 0 | 100 |

| 2 | 50 |

| 5 | 30 |

| 10 | 25 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。